Cas no 34167-05-0 (1,4-Methano-1H-indene-1-aceticacid, octahydro-a,3a,5-trimethyl-6,8-dioxo-, (aR,1R,3aS,4R,5S,7aS)-)

1,4-Methano-1H-indene-1-aceticacid, octahydro-a,3a,5-trimethyl-6,8-dioxo-, (aR,1R,3aS,4R,5S,7aS)- structure
34167-05-0 structure
Product name:1,4-Methano-1H-indene-1-aceticacid, octahydro-a,3a,5-trimethyl-6,8-dioxo-, (aR,1R,3aS,4R,5S,7aS)-
CAS No:34167-05-0
MF:C15H20O4
MW:264.316905021667
CID:322909
PubChem ID:283654

1,4-Methano-1H-indene-1-aceticacid, octahydro-a,3a,5-trimethyl-6,8-dioxo-, (aR,1R,3aS,4R,5S,7aS)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Methano-1H-indene-1-aceticacid, octahydro-a,3a,5-trimethyl-6,8-dioxo-, (aR,1R,3aS,4R,5S,7aS)-
    • (1R,7aβ,αR)-Octahydro-α,3aβ,5α-trimethyl-6,8-dioxo-1α,4α-methano-1H-indene-1-acetic acid
    • Santonic acid
    • (S)-2-((3aR)-4.7-Dioxo-1c.6c-dimethyl-(8acH)-octahydro-3H-1t.5t-cyclo-azulenyl-(3ar))-propionsaeure
    • Metasantonic acid
    • Nsc138624
    • Santonsaeure
    • DTXCID1026871
    • NCGC00181141-01
    • 34167-05-0
    • 1,4-Methano-1H-indene-1-acetic acid, octahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-, [1R-[1.alpha.,1(S*),3a.beta.,4.alpha.,5.alpha.,7a.beta.]]-
    • SMR001798045
    • 2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid
    • CAS-510-35-0
    • DTXSID3046871
    • NSC-138624
    • SCHEMBL2547369
    • 510-35-0
    • Q7420590
    • NSC138622
    • Tox21_112747
    • 1, octahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-, [1R-[1.alpha.,1(S*),3a.beta.,4.alpha.,5.alpha.,7a.beta.]]-
    • 1, hexahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-
    • 1,4-Methano-1H-indene-1-acetic acid, octahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-, [1R-[1.alpha.,1(S*),} 3a.beta.,4.alpha.,5.alpha.,7a.beta.]]-
    • NSC-138622
    • MLS002920454
    • 2-[dimethyl(dioxo)[?]yl]propanoic acid
    • 1,4-Methanoindan-1-acetic acid, hexahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-
    • CHEMBL1992757
    • Inchi: InChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19)
    • InChI Key: UNPYYTKZOHYHMZ-UHFFFAOYSA-N
    • SMILES: OC(C(C12C(=O)C3C(C(CC1C3(C)CC2)=O)C)C)=O

Computed Properties

  • Exact Mass: 264.13600
  • Monoisotopic Mass: 264.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 71.4A^2

Experimental Properties

  • Density: 1.266
  • Boiling Point: 434.3°Cat760mmHg
  • Flash Point: 230.6°C
  • Refractive Index: 1.556
  • PSA: 71.44000
  • LogP: 1.91760

1,4-Methano-1H-indene-1-aceticacid, octahydro-a,3a,5-trimethyl-6,8-dioxo-, (aR,1R,3aS,4R,5S,7aS)- Related Literature

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue